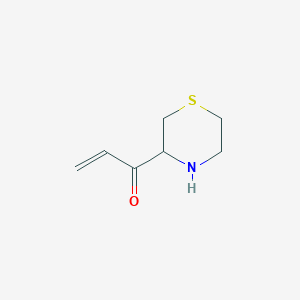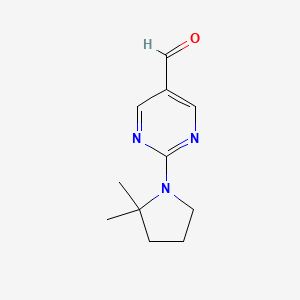![molecular formula C9H14F3NO B13179116 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13179116.png)
3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound that features a trifluoromethyl group and an azabicyclo structure. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various chemical and biological applications. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a potential candidate for drug development and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reaction of 4-oxahomoadamantan-5-one with hydrazine to form (3-exo,7-endo)-7-hydroxybicyclo[3.3.1]nonane-3-carbohydrazide. This intermediate is then reacted with p-(trifluoromethyl)benzaldehyde to obtain the desired bicyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development due to its stability and lipophilicity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its bioactivity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane: A simpler analog without the trifluoromethyl group.
Bicyclo[3.3.1]nonan-9-one: A ketone derivative of the bicyclic structure.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A similar compound with additional methyl groups and nitrogen atoms.
Uniqueness
3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and lipophilicity. This makes it a valuable compound for various applications, particularly in drug development and industrial chemistry.
Propiedades
Fórmula molecular |
C9H14F3NO |
|---|---|
Peso molecular |
209.21 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C9H14F3NO/c10-9(11,12)8(14)4-6-2-1-3-7(5-8)13-6/h6-7,13-14H,1-5H2 |
Clave InChI |
CIKUVALPELDGLU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC(C1)N2)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


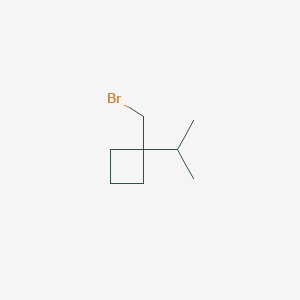
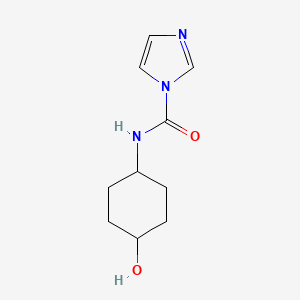
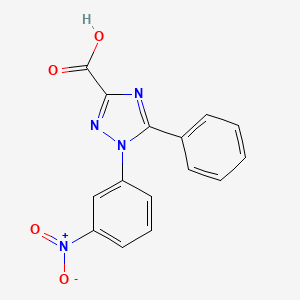
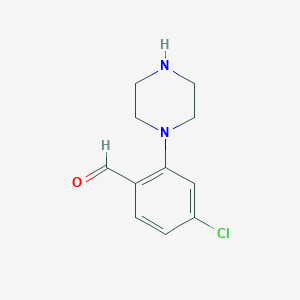
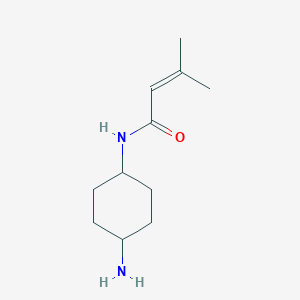



![tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13179076.png)
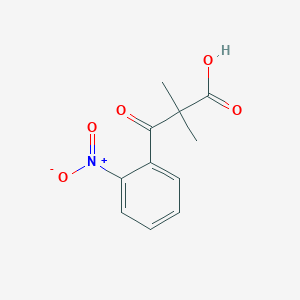

![2'-Methyl-[1,4']bipiperidinyl](/img/structure/B13179105.png)
